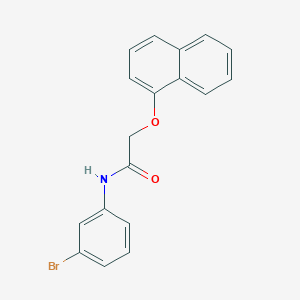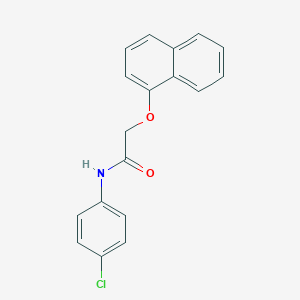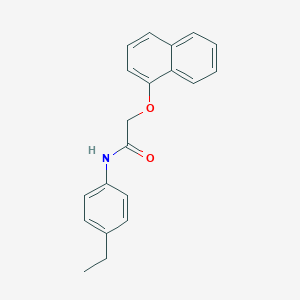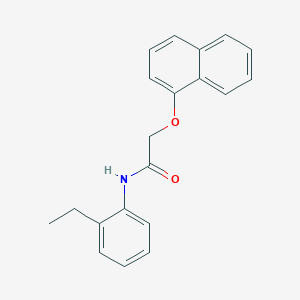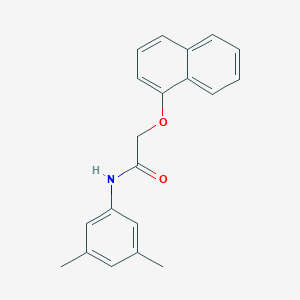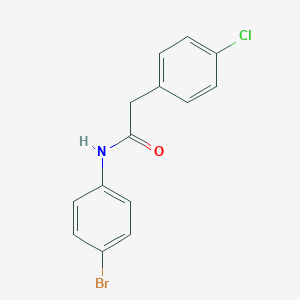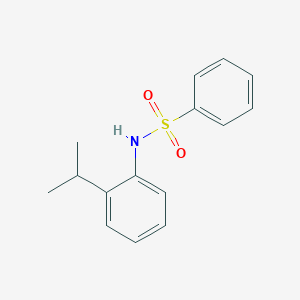
N-(2-isopropylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulindac is a sulfonamide derivative that was first synthesized in 1965 by the pharmaceutical company Merck. It is a white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and chloroform. Sulindac is a prodrug that is metabolized in the liver to its active form, sulindac sulfide, which is responsible for its anti-inflammatory effects.
作用機序
The mechanism of action of sulindac is complex and involves multiple pathways. One of the main mechanisms of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. Sulindac inhibits both COX-1 and COX-2 enzymes, which leads to a decrease in prostaglandin synthesis and a reduction in inflammation.
Biochemical and physiological effects:
In addition to its anti-inflammatory effects, sulindac has been shown to have other biochemical and physiological effects. Studies have demonstrated that sulindac can inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Sulindac has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes, which are responsible for the breakdown of cellular components.
実験室実験の利点と制限
Sulindac has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other drugs used in research. However, sulindac has some limitations in laboratory experiments. It has low water solubility, which can make it difficult to administer to cells or animals. It also has a relatively short half-life in the body, which can limit its effectiveness in some applications.
将来の方向性
There are several potential future directions for research on sulindac. One area of interest is the development of new derivatives of sulindac that have improved pharmacological properties, such as increased solubility or longer half-life. Another area of interest is the use of sulindac in combination with other drugs or therapies for the treatment of cancer or other diseases. Finally, there is a need for more research on the mechanisms of action of sulindac and its potential effects on other cellular pathways beyond inflammation and apoptosis.
合成法
Sulindac can be synthesized through a multistep process that involves the reaction of 2-isopropylphenol with benzene sulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with ammonia to form the final product, N-(2-isopropylphenyl)benzenesulfonamide.
科学的研究の応用
Sulindac has been extensively studied in the field of scientific research due to its potential therapeutic effects in various diseases. One of the most promising applications of sulindac is in the prevention and treatment of cancer. Studies have shown that sulindac can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in a variety of cancer types, including colon, breast, and lung cancer.
特性
分子式 |
C15H17NO2S |
|---|---|
分子量 |
275.4 g/mol |
IUPAC名 |
N-(2-propan-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H17NO2S/c1-12(2)14-10-6-7-11-15(14)16-19(17,18)13-8-4-3-5-9-13/h3-12,16H,1-2H3 |
InChIキー |
WRCQNJCVNSDCDE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 |
正規SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



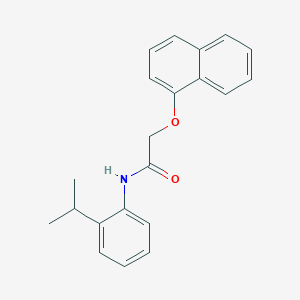
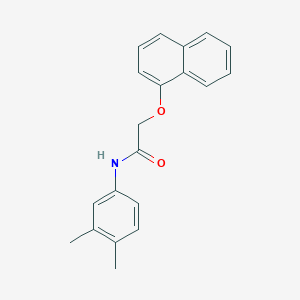


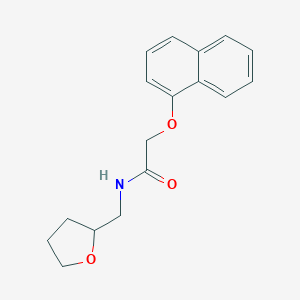
![Methyl 2-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291448.png)
